

# Spectroscopic Data of 4-Bromooxazole: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromooxazole

Cat. No.: B040895

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-bromooxazole**. Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this guide focuses on predicted data to aid in the characterization and identification of **4-bromooxazole**. The information herein is intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

## Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-bromooxazole**. These predictions were generated using computational models and should be used as a reference for comparison with experimental data.

### Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.93	s	1H	H2
7.63	s	1H	H5

## Predicted $^{13}\text{C}$ NMR Data (125 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
151.0	C2
140.1	C5
123.5	C4

## Predicted Infrared (IR) Spectroscopy Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3130	Medium	C-H stretch (oxazole ring)
~1600	Medium	C=N stretch
~1500	Medium	C=C stretch
~1100	Strong	C-O-C stretch
~880	Strong	C-Br stretch

## Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
147/149	100	$[\text{M}]^+$ (molecular ion, bromine isotopes)
120/122	Moderate	$[\text{M}-\text{HCN}]^+$
68	Moderate	$[\text{M}-\text{Br}]^+$
42	Moderate	$[\text{C}_2\text{H}_2\text{N}]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra for a small organic molecule like **4-bromooxazole**. Instrument-specific parameters and sample preparation may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **4-bromooxazole** in a suitable deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) to a volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **$^1\text{H}$  NMR Acquisition:**
  - Tune and shim the probe for the sample.
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum using a standard pulse sequence (e.g., zg30).
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Process the data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically higher than for  $^1\text{H}$  NMR.
  - Process the data similarly to the  $^1\text{H}$  NMR spectrum and reference it to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

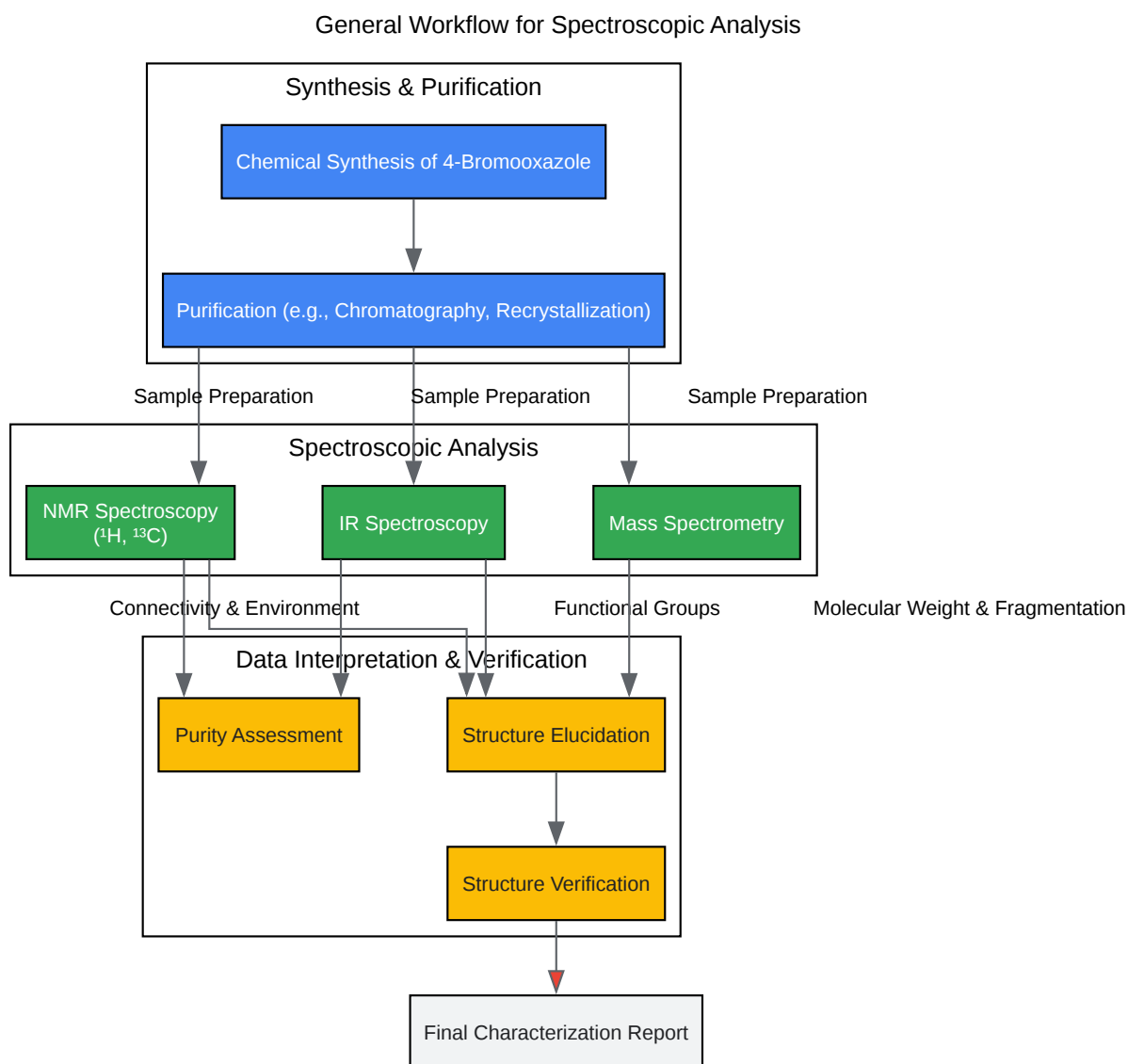
- Sample Preparation:
  - Neat Liquid: If **4-bromooxazole** is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
  - Solid: If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
  - Solution: A solution can be prepared in a suitable solvent (e.g., CCl<sub>4</sub>) and placed in a liquid IR cell.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the solvent.
  - Place the prepared sample in the spectrometer's beam path.
  - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm<sup>-1</sup>).
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source. For a volatile compound like **4-bromooxazole**, electron ionization (EI) is a common method.
- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized compound like **4-bromooxazole**.



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A flowchart illustrating the general workflow for spectroscopic analysis.

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